molecular formula C7H13Cl2N3 B2691041 N2,N2-Dimethylpyridine-2,3-diamine dihydrochloride CAS No. 1177350-84-3

N2,N2-Dimethylpyridine-2,3-diamine dihydrochloride

Cat. No.: B2691041
CAS No.: 1177350-84-3
M. Wt: 210.1
InChI Key: ZLVLCUDSVCVHRZ-UHFFFAOYSA-N
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Description

N2,N2-Dimethylpyridine-2,3-diamine dihydrochloride is a chemical compound with significant potential in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it a valuable subject of study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-Dimethylpyridine-2,3-diamine dihydrochloride typically involves the methylation of pyridine-2,3-diamine. One common method includes the reaction of pyridine-2,3-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. The final product is often obtained through crystallization and subsequent drying.

Chemical Reactions Analysis

Types of Reactions

N2,N2-Dimethylpyridine-2,3-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under mild heating.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N2,N2-Dimethylpyridine-2,3-diamine N-oxide.

    Reduction: N2,N2-Dimethylpyridine-2,3-diamine derivatives with reduced nitrogen functionalities.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, N2,N2-Dimethylpyridine-2,3-diamine dihydrochloride is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with enzymes and receptors are of particular interest, providing insights into cellular processes and potential therapeutic targets.

Medicine

In medicine, this compound is explored for its pharmacological properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, although further research is needed to fully understand its efficacy and safety.

Industry

In industrial applications, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which N2,N2-Dimethylpyridine-2,3-diamine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2,3-diamine: The parent compound without methyl groups.

    N2-Methylpyridine-2,3-diamine: A mono-methylated derivative.

    N2,N2-Diethylpyridine-2,3-diamine: An ethylated analogue.

Uniqueness

N2,N2-Dimethylpyridine-2,3-diamine dihydrochloride is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. Compared to its analogues, it offers distinct advantages in terms of stability and interaction with metal ions, making it particularly useful in catalysis and coordination chemistry.

Properties

IUPAC Name

2-N,2-N-dimethylpyridine-2,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-10(2)7-6(8)4-3-5-9-7;;/h3-5H,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVLCUDSVCVHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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